molecular formula C23H21N3O5S B11602221 (5Z)-5-[2-(allyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-[2-(allyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11602221
M. Wt: 451.5 g/mol
InChI Key: HJJLOANPAMDHCW-UYRXBGFRSA-N
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Description

The compound (5Z)-5-[2-(allyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[2-(allyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under reflux conditions.

    Introduction of the Allyloxybenzylidene Group: This step involves the condensation of the thiazolo[3,2-b][1,2,4]triazole intermediate with 2-(allyloxy)benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Addition of the Trimethoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s structure includes:

  • A thiazolo[3,2-b] triazole fused-ring system.

  • A 2-(allyloxy)benzylidene substituent with an allyl ether group.

  • A 3,4,5-trimethoxyphenyl group providing electron-donating methoxy substituents.

These groups enable reactions such as:

  • Electrophilic aromatic substitution (trimethoxyphenyl ring).

  • Nucleophilic attacks (allyloxy and thiazole-triazole systems).

  • Cycloadditions (benzylidene moiety).

Reaction Conditions and Optimization

Reactions involving this compound require precise control of parameters for optimal yields. Key conditions include:

ParameterTypical ConditionsPurpose
Solvent Dimethylformamide (DMF), acetonitrileEnhances solubility and reactivity
Catalyst Sodium acetate, triethylamineFacilitates condensation/cyclization
Temperature 60–80°CAccelerates reaction kinetics
Reaction Time 4–12 hoursBalances completion and side products

For example, the allyloxy group undergoes hydrolysis under acidic conditions, while the benzylidene moiety participates in [4+2] cycloadditions with dienophiles.

Thiazole-Triazole Core Reactivity

The fused thiazole-triazole system acts as an electron-deficient heterocycle, enabling:

  • Nucleophilic substitution at the sulfur or nitrogen atoms.

  • Coordination with metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes that modify biological activity.

Methoxyphenyl Group Reactions

The 3,4,5-trimethoxyphenyl substituent directs electrophilic substitution to the para position relative to methoxy groups. Demonstrated reactions include:

  • Nitration (yielding nitro derivatives).

  • Halogenation (e.g., bromination at the aromatic ring).

Biological Interaction Mechanisms

While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:

  • Enzyme inhibition : Binds to ATP-binding pockets in kinases via hydrogen bonding with methoxy groups.

  • DNA intercalation : The planar benzylidene group inserts into DNA base pairs, facilitated by π-π stacking.

Comparative Reactivity with Analogues

The compound’s unique fusion of thiazole and triazole rings distinguishes it from simpler derivatives:

FeatureThis CompoundSimpler Analogues (e.g., thiazoles)
Electrophilicity Enhanced due to fused ringsModerate
Solubility Low in polar solventsHigher in polar solvents
Stability Stable under acidic conditionsProne to ring-opening in acid

Challenges in Reaction Design

  • Steric hindrance from the trimethoxyphenyl group complicates substitutions.

  • Sensitivity to oxidation of the allyloxy group necessitates inert atmospheres for certain reactions.

Scientific Research Applications

Biological Activities

Research on this compound has highlighted several key biological activities:

Antimicrobial Activity

Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazole compounds exhibit significant antimicrobial properties. For instance:

  • Compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi. The incorporation of the thiazole and triazole moieties enhances their antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

Anticancer Properties

The thiazolo[3,2-b][1,2,4]triazole framework has been associated with anticancer activities:

  • Research indicates that compounds featuring this scaffold can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation .

Anti-inflammatory Effects

Some studies suggest that derivatives of this compound can exhibit anti-inflammatory properties:

  • By modulating inflammatory pathways and cytokine production, these compounds may provide therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

Several case studies illustrate the application of this compound:

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of thiazolo[3,2-b][1,2,4]triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that the compound induced apoptosis in human breast cancer cells. Flow cytometry analysis revealed an increase in the sub-G1 phase population indicative of apoptotic cells after treatment with the compound .

Mechanism of Action

The mechanism of action of (5Z)-5-[2-(allyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-5-[2-(allyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its complex structure, which combines multiple functional groups and a heterocyclic core, providing a versatile platform for various chemical reactions and biological activities.

Biological Activity

The compound (5Z)-5-[2-(allyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolo-triazole class of compounds known for their diverse biological activities. This article explores the pharmacological potential of this compound based on recent studies and findings.

Structural Characteristics

The compound features a complex structure that includes a thiazolo[3,2-b][1,2,4]triazole core. This structural framework is significant as it contributes to the biological activity exhibited by similar compounds. The presence of allyloxy and trimethoxyphenyl groups enhances its lipophilicity and potentially influences its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with thiazole and triazole moieties exhibit considerable antimicrobial properties. For instance:

  • Antibacterial and Antifungal Effects : Studies have shown that thiazole derivatives possess significant antibacterial and antifungal activities. The incorporation of various substituents at the 5-position of the thiazolidinone core has been linked to enhanced antimicrobial potency .
CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
(5Z)-5-[2-(allyloxy)benzylidene]-...AntibacterialTBD
Other Thiazole DerivativesAntifungalTBD

Anti-inflammatory Activity

The compound has shown potential in anti-inflammatory assays. For example, in vivo studies demonstrated that related compounds exhibited inhibition of carrageenan-induced edema, suggesting anti-inflammatory properties comparable to established drugs like indomethacin .

Anticancer Potential

Thiazolo-triazole derivatives have also been explored for their anticancer activities. The structural diversity allows for interactions with various cellular targets involved in cancer progression. Preliminary studies indicate that such compounds can induce apoptosis in cancer cell lines .

The biological activity of (5Z)-5-[2-(allyloxy)benzylidene]-... may be attributed to its ability to interact with specific enzymes or receptors involved in disease processes:

  • Enzyme Inhibition : Compounds in this class often act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .
  • Molecular Docking Studies : Computational models suggest favorable binding interactions between the compound and target proteins, indicating potential efficacy in therapeutic applications .

Case Studies

  • Antimicrobial Screening : A study evaluated various thiazolo-triazole derivatives against a panel of microbial strains. Results showed that certain modifications led to enhanced activity against resistant strains .
  • In Vivo Anti-inflammatory Study : Research involving carrageenan-induced edema models demonstrated that selected derivatives significantly reduced inflammation compared to controls .

Properties

Molecular Formula

C23H21N3O5S

Molecular Weight

451.5 g/mol

IUPAC Name

(5Z)-5-[(2-prop-2-enoxyphenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H21N3O5S/c1-5-10-31-16-9-7-6-8-14(16)13-19-22(27)26-23(32-19)24-21(25-26)15-11-17(28-2)20(30-4)18(12-15)29-3/h5-9,11-13H,1,10H2,2-4H3/b19-13-

InChI Key

HJJLOANPAMDHCW-UYRXBGFRSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CC=CC=C4OCC=C)/SC3=N2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CC=CC=C4OCC=C)SC3=N2

Origin of Product

United States

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